2-(3-Iodobenzamido)thiophene-3-carboxamide is a chemical compound characterized by its unique structure that includes a thiophene ring substituted with an iodobenzamido group and a carboxamide functional group. The molecular formula of this compound is . This compound belongs to the class of organic compounds known as thiophenes, which are five-membered heterocyclic compounds containing sulfur.
This compound can be synthesized through various chemical reactions involving thiophene derivatives and iodo-substituted benzamides. It is classified as an aromatic amide due to the presence of the carboxamide functional group, which is known for its applications in medicinal chemistry and materials science.
The synthesis of 2-(3-Iodobenzamido)thiophene-3-carboxamide typically involves a condensation reaction. The general synthetic route includes:
The structure of 2-(3-Iodobenzamido)thiophene-3-carboxamide features:
The compound has a molecular weight of approximately 320.18 g/mol and exhibits specific spectral characteristics that can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
2-(3-Iodobenzamido)thiophene-3-carboxamide can participate in several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 2-(3-Iodobenzamido)thiophene-3-carboxamide primarily involves its interaction with specific biological targets. In medicinal chemistry, it may inhibit particular enzymes or receptors, thus modulating various biological pathways. The precise molecular targets are currently subjects of ongoing research, focusing on its anticancer and antimicrobial properties.
2-(3-Iodobenzamido)thiophene-3-carboxamide has several significant applications:
The synthesis of 2-(3-iodobenzamido)thiophene-3-carboxamide relies heavily on transition metal-catalyzed cross-coupling reactions to construct its core biaryl-like architecture. These methodologies enable precise C–N and C–C bond formations between the electron-deficient 3-iodobenzoyl fragment and the 2-aminothiophene-3-carboxamide system. Palladium-catalyzed Buchwald-Hartwig amination serves as the cornerstone reaction, facilitating the coupling of 3-iodobenzoic acid derivatives with aminothiophene carboxamides. Optimization studies reveal that Pd(PPh₃)₄ or Pd₂(dba)₃/XPhos catalytic systems in toluene at 80–100°C provide optimal yields (75–85%) while minimizing dehalogenation side products [3] [10].
Copper-mediated Ullmann-type couplings offer a cost-effective alternative, particularly effective for large-scale synthesis. Employing CuI/1,10-phenanthroline catalysts in DMSO at 120°C achieves moderate yields (60–70%) but requires extended reaction times (24–48 h). Recent advances incorporate microwave-assisted nickel catalysis (NiCl₂(dppe)/Zn) for accelerated coupling, completing the amidation within 1 hour under solvent-free conditions, albeit with slightly reduced yields (65%) [4] [10].
Table 1: Optimization of Transition Metal-Catalyzed Coupling for 2-(3-Iodobenzamido)thiophene-3-carboxamide Synthesis
| Catalytic System | Solvent | Temp (°C) | Time (h) | Yield (%) | Key Advantage |
|---|---|---|---|---|---|
| Pd₂(dba)₃/XPhos | Toluene | 80 | 12 | 85 | Minimal deiodination |
| CuI/1,10-phenanthroline | DMSO | 120 | 36 | 68 | Low catalyst cost |
| NiCl₂(dppe)/Zn (microwave) | Solvent-free | 150 | 1 | 65 | Rapid reaction |
| Pd(PPh₃)₄/K₂CO₃ | DMF | 100 | 18 | 82 | Broad functional group tolerance |
Critical to reaction efficiency is the orthogonal protection of the thiophene carboxamide group during coupling. tert-Butyloxycarbonyl (Boc) protection prevents unwanted coordination with metal centers, with subsequent deprotection using trifluoroacetic acid in dichloromethane (quantitative). Solvent optimization demonstrates that ethereal solvents (THF, 1,4-dioxane) suppress hydrolysis of the carboxamide group, while polar aprotic solvents (DMF, NMP) accelerate coupling kinetics [6] [8].
The molecular architecture of 2-(3-iodobenzamido)thiophene-3-carboxamide embodies a strategic hybridization of pharmacophores validated in kinase and tubulin inhibition. The ortho-aminocarboxamide motif on the thiophene core serves as a privileged scaffold that mimics ATP's adenine binding in kinase domains, particularly VEGFR-2. This configuration creates a pseudo-rigid structure through intramolecular hydrogen bonding between the 2-amino group and the 3-carboxamide carbonyl, effectively constraining rotational freedom and enhancing target engagement [5].
The 3-iodobenzoyl moiety introduces critical halogen-bonding capabilities and steric bulk that anchor the molecule in the hydrophobic H1 pocket of both VEGFR-2 and tubulin's colchicine site. Structure-activity relationship (SAR) studies demonstrate that electron-withdrawing substituents meta to the amide bond (iodo > bromo > chloro) significantly enhance binding affinity compared to unsubstituted analogs (3–5-fold increase in enzyme inhibition). Molecular modeling confirms the iodine atom's pivotal role in halogen bonding with VEGFR-2's Cys919 backbone carbonyl (distance: 3.2 Å) and tubulin's Lys254 sidechain [3] [5].
Table 2: Bioisosteric Modifications of 2-(3-Iodobenzamido)thiophene-3-carboxamide Core
| Bioisostere | Structural Variation | Target Affinity | Key Interaction |
|---|---|---|---|
| Thieno[2,3-c]pyran-3-carboxamide | Oxygen-bridge fused system | VEGFR-2 (IC₅₀: 0.72 µM) | Enhanced hinge region H-bonding |
| Benzothiophene-3-carboxamide | Benzo-fused thiophene | Tubulin (78% inhib.) | Improved hydrophobic pocket occupancy |
| Ureido-thiophene-2-carboxamide | N,N′-Diaryl urea linkage | Dual VEGFR-2/Tubulin | Additional H-bond donor/acceptor |
| Pyridine-3-carboxamide | Nitrogen heterocycle replacement | VEGFR-2 (IC₅₀: 1.45 µM) | Reduced tubulin binding |
Fragment-based hybridization integrates elements from clinical inhibitors: The "head" domain (thiophene-3-carboxamide) replicates OSI-930's hinge-binding region, while the iodobenzoyl "tail" mimics Sorafenib's allosteric binding element. This dual-target design leverages the observation that atypical colchicine site inhibitors (e.g., ABT-751) share constitutional similarities with VEGFR inhibitors, particularly the N,N′-diaryl carboxamide/isosteric sulfonamide framework [5]. Computational docking reveals that strategic incorporation of meta-substituted aryl groups (iodo, cyano, ethynyl) extends into underutilized subpockets in both targets, enabling broad-spectrum activity.
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: